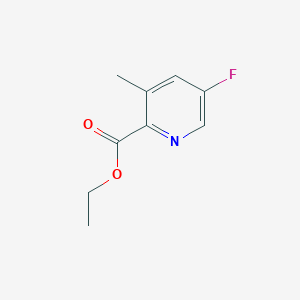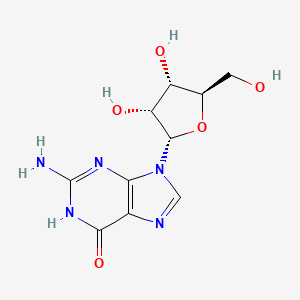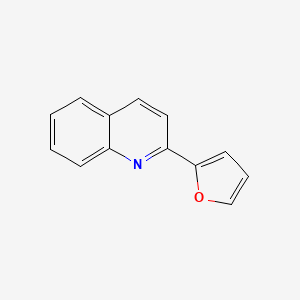
2-(Furan-2-YL)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-YL)quinoline is a heterocyclic compound that combines a quinoline moiety with a furan ring. Quinoline is a nitrogen-containing aromatic compound, while furan is an oxygen-containing aromatic compound. The fusion of these two rings results in a compound with unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)quinoline can be achieved through several methods. One common approach involves the condensation of quinoline-5-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine. This reaction sequence leads to the formation of the corresponding thioamide, which is then oxidized with potassium ferricyanide in an alkaline medium to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-YL)quinoline undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions such as nitration, bromination, formylation, and acylation.
Oxidation: The thioamide intermediate in the synthesis of this compound is oxidized to form the final product.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Bromination: Often carried out using bromine or N-bromosuccinimide (NBS).
Formylation: Can be achieved using formylating agents such as formic acid or formyl chloride.
Acylation: Commonly performed using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would produce bromo derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(Furan-2-YL)quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential therapeutic activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: It has been used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The unique chemical properties of this compound make it a valuable intermediate in the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit the release of lysozyme and β-glucuronidase, enzymes involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
2-(Furan-2-YL)quinoline can be compared with other similar compounds, such as:
2-(Furan-2-YL)thiazolo[4,5-f]quinoline: This compound also contains a furan ring fused with a quinoline moiety but has a thiazole ring as well.
2-(Furan-2-YL)-4-phenoxy-quinoline: This derivative has been studied for its ability to inhibit enzyme release and has potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of the furan and quinoline rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H9NO |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)quinoline |
InChI |
InChI=1S/C13H9NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-9H |
Clave InChI |
TUDZVSAQKLCUOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


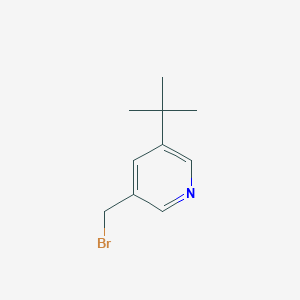

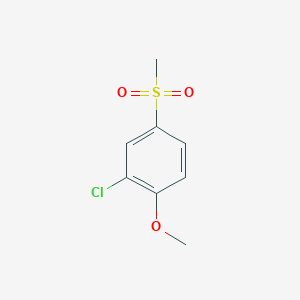
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepin-7-OL hcl](/img/structure/B13027647.png)



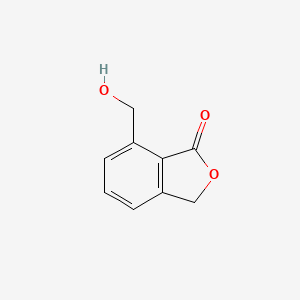
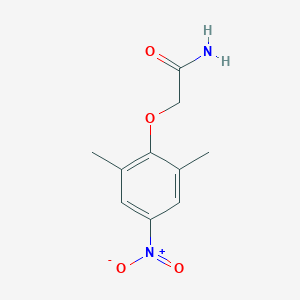
![8-(Hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13027681.png)
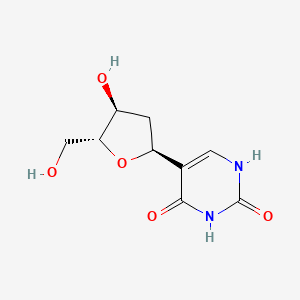
![Ethyl 5-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13027692.png)
